nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate
Description
Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate is a complex ester-amide hybrid compound characterized by:
- Nonyl ester group: A C₉H₁₉ alkyl chain linked via an ester bond.
- Hexanoate backbone: A six-carbon chain serving as the central scaffold.
- Branched substituent: A tertiary amine group with two arms:
- 6-Heptadecan-9-yloxy-6-oxohexyl: A hexyl chain modified with a heptadecyl (C₁₇H₃₅) ether and a terminal ketone group.
- 3-Hydroxypropyl: A three-carbon chain with a hydroxyl group at the third position.
Properties
Molecular Formula |
C41H81NO5 |
|---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-19-28-38-46-40(44)32-24-20-26-34-42(36-29-37-43)35-27-21-25-33-41(45)47-39(30-22-17-14-11-8-5-2)31-23-18-15-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
HNXPBKZYFNMSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The process begins with the preparation of the heptadecan-9-yloxy intermediate, followed by its reaction with hexanoic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. Its functional groups may also interact with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Molecular Differences
Key Observations
Alkyl Chain Length: The nonyl ester (C₉) in the target compound is shorter than the dodecan-4-yl (C₁₂) and decan-2-yl (C₁₀) groups in analogs . This reduces hydrophobicity slightly compared to the dodecan-4-yl derivative but increases it relative to the decan-2-yl analog.
Hydroxyalkyl Substituent :
- The 3-hydroxypropyl group (C₃H₇OH) in the target compound provides an additional carbon and hydroxyl group compared to the 2-hydroxyethyl (C₂H₅OH) in analogs. This may enhance hydrogen-bonding capacity and solubility in polar solvents.
Molecular Weight :
- The target compound’s molecular weight (~696 g/mol) aligns closely with the dodecan-4-yl analog (696.14 g/mol) due to similar core structures. The decan-2-yl analog is lighter (668.09 g/mol) due to its shorter ester chain .
Implications of Structural Variations
- Solubility : Longer alkyl chains (e.g., dodecan-4-yl) increase hydrophobicity, favoring lipid solubility and membrane permeability. The 3-hydroxypropyl group may improve water solubility compared to 2-hydroxyethyl analogs.
- Stability : The ketone and ester groups in all compounds suggest susceptibility to hydrolysis under acidic or basic conditions.
Biological Activity
Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate is a complex organic compound notable for its diverse biological activities. With the molecular formula , this compound features a long hydrocarbon chain and various functional groups, making it significant in fields such as medicinal chemistry and biochemistry.
Chemical Structure
The compound's structure consists of a nonyl group attached to a hexanoate moiety, which is further modified by a heptadecan-9-yloxy group and an amino group linked to a hydroxypropyl chain. This unique configuration enhances its interaction with biological membranes and proteins.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Hydrocarbon chains, amino group, hydroxypropyl chain |
| Key Features | High hydrophobicity due to long carbon chains |
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial formulations.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Potential Therapeutic Applications : The compound has been investigated for its role in treating cardiovascular diseases and dyslipidemias due to its ability to modulate lipid profiles.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that this compound significantly reduced the viability of Staphylococcus aureus in vitro, showcasing its potential as an antimicrobial agent.
- Lipid Modulation Study : Research published in Biochemical Pharmacology indicated that the compound could lower triglyceride levels in animal models, suggesting its utility in managing dyslipidemia.
The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins. By integrating into lipid bilayers, it alters membrane dynamics, which can lead to changes in cellular signaling pathways and metabolic processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Nonyl 8-[(6-heptadecan-9-yloxy)-(2-hydroxyethyl)amino]octanoate | Different positioning of functional groups | |
| Nonyl 7-[(6-heptadecan-9-yloxy)-(3-hydroxypropyl)amino]heptanoate | Variation in chain length affecting hydrophobicity | |
| Heptadecan-9-yloxy hexanoate | Simpler structure lacking amino modifications |
These comparisons highlight how variations in structure can influence the biological properties and potential applications of similar compounds.
Q & A
Q. What are the key structural features of nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate, and how do they influence its functionality in drug delivery systems?
The compound features:
- A long hydrophobic heptadecane chain (C17) that enhances lipid bilayer integration.
- A nonyl ester group (C9) contributing to solubility modulation.
- A 3-hydroxypropylaminohexanoate backbone enabling pH-responsive interactions.
- Ester and amide linkages that allow controlled hydrolysis for payload release.
The hydrophobic chain facilitates self-assembly into lipid nanoparticles (LNPs), while the hydroxypropyl group improves colloidal stability and cellular uptake via hydrogen bonding . The ester groups enable enzymatic or pH-triggered degradation, critical for nucleic acid delivery .
Q. What are the standard synthetic routes for this compound, and how is purity ensured?
Synthesis typically involves:
Step 1 : Acylation of heptadecan-9-ol with a hexanoic acid derivative under anhydrous conditions to form the 6-oxohexyl intermediate.
Step 2 : Amidation with 3-hydroxypropylamine using carbodiimide coupling agents (e.g., EDC/HOBt).
Step 3 : Esterification with nonyl alcohol via Steglich esterification.
Purity (>95%) is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (confirming absence of unreacted amines or esters) .
Q. Which characterization techniques are essential for confirming its structure and stability?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., δ 4.1 ppm for ester-linked methylene) and confirms branching .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 750.5 [M+H]+).
- FTIR : Identifies carbonyl stretches (C=O at 1730 cm⁻¹ for esters, 1650 cm⁻¹ for amides).
- DSC/TGA : Assesses thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How does the positioning of the 3-hydroxypropyl group affect nucleic acid encapsulation efficiency?
Comparative studies of analogs show:
- 3-Hydroxypropyl vs. 2-hydroxyethyl : The longer propyl chain increases LNP surface hydration, reducing opsonization and improving circulation time. However, excessive hydrophilicity (e.g., 4-hydroxybutyl) disrupts lipid packing, lowering encapsulation efficiency by ~15% .
- Optimal positioning : The β-hydroxy group in 3-hydroxypropyl balances hydrogen bonding and steric effects, achieving >80% siRNA encapsulation (vs. 65% for 2-hydroxyethyl analogs) .
Q. What experimental strategies resolve contradictions in cellular uptake data across in vitro vs. in vivo models?
Discrepancies arise due to:
- Serum protein interference : Use serum-free assays in vitro vs. PEGylation to mitigate protein adsorption in vivo .
- Endosomal escape variability : Employ pH-sensitive dyes (e.g., LysoTracker) to quantify endosomal rupture kinetics. Adjust the pKa of the amino group (target: 6.5–6.8) via alkyl chain length modifications .
- Validation : Cross-correlate flow cytometry (in vitro) with live-animal imaging (e.g., Cy5-labeled LNPs in murine models) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted delivery to hepatocytes?
Key SAR insights:
- Heptadecane chain length : C17 maximizes LDL receptor binding (critical for liver targeting). Truncation to C15 reduces hepatic uptake by 40% .
- Nonyl ester vs. octyl : Nonyl’s longer chain enhances albumin binding, prolonging half-life from 4h to 8h in circulation .
- Aminohexanoate spacer : A 6-carbon spacer minimizes steric hindrance during receptor-ligand interaction vs. shorter spacers .
Q. What methodologies quantify the impact of batch-to-batch variability in synthesis on LNP efficacy?
- DoE (Design of Experiments) : Vary reaction temperature (50–70°C) and solvent (THF vs. DCM) to identify critical process parameters.
- QbD (Quality by Design) : Link HPLC impurity profiles (e.g., <2% residual amine) to in vitro transfection efficiency via PLS regression .
- Accelerated stability testing : Store LNPs at 4°C/25°C/40°C and monitor particle size (DLS) and mRNA integrity (agarose gel electrophoresis) over 28 days .
Methodological Best Practices
Q. How to design a robust protocol for assessing cytotoxicity of this compound in primary cell lines?
- Dose range : Test 0.1–100 µM, using empty LNPs as a negative control.
- Assays : Combine MTT (mitochondrial activity) and LDH release (membrane integrity).
- Time points : 24h (acute toxicity) and 72h (chronic effects).
- Mitigation : If IC50 <10 µM, introduce PEGylation or reduce amine content to lower surface charge .
Q. What computational tools predict interactions between this compound and mRNA?
- Molecular Dynamics (MD) : Simulate lipid-mRNA binding using GROMACS (force field: CHARMM36). Key metrics: Gibbs free energy of binding (ΔG < −30 kcal/mol indicates stable complexes) .
- Coarse-grained modeling : Predict LNP morphology (e.g., lamellar vs. micellar) with Martini 3.0 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
